6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid
CAS No.: 66171-44-6
Cat. No.: VC1820525
Molecular Formula: C11H13NO7
Molecular Weight: 271.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66171-44-6 |
|---|---|
| Molecular Formula | C11H13NO7 |
| Molecular Weight | 271.22 g/mol |
| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO7/c13-4-6-8(15)9(16)10(19-6)12-3-5(11(17)18)1-2-7(12)14/h1-3,6,8-10,13,15-16H,4H2,(H,17,18)/t6-,8-,9-,10-/m1/s1 |
| Standard InChI Key | UMMJLAAYKZSARY-PEBGCTIMSA-N |
| Isomeric SMILES | C1=CC(=O)N(C=C1C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
| SMILES | C1=CC(=O)N(C=C1C(=O)O)C2C(C(C(O2)CO)O)O |
| Canonical SMILES | C1=CC(=O)N(C=C1C(=O)O)C2C(C(C(O2)CO)O)O |
Introduction
Chemical Properties and Structure
6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid is characterized by its unique molecular structure that combines a ribofuranose moiety with a modified nicotinic acid molecule. This section examines its fundamental chemical properties and structural features.
Physical and Chemical Characteristics
6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid is identified by the CAS registry number 10238-27-4, which serves as its unique identifier in chemical databases and literature . The compound consists of a beta-D-ribofuranose sugar moiety connected via an N-glycosidic bond to a nicotinic acid derivative that features an oxo group at position 6 of the pyridine ring. The beta configuration indicates that the ribofuranose is oriented in a specific stereochemical arrangement relative to the base, which is crucial for its biochemical properties and recognition by enzymes in metabolic pathways.
Unlike many other vitamin B3 derivatives that are readily water-soluble, the solubility profile of 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid suggests moderate solubility in polar solvents due to the presence of both the hydrophilic ribose moiety and the carboxylic acid group. The compound's stability is expected to be pH-dependent, with greater stability in slightly acidic conditions compared to strongly alkaline environments where hydrolysis of the glycosidic bond might occur.
Structural Relationship to Other Vitamin B3 Derivatives
6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid shares structural similarities with other ribosylated nicotinic acid derivatives found in the vitamin B3 metabolome. It differs from nicotinamide riboside (NR) in that it contains a carboxylic acid group instead of an amide group, and it has an additional oxo group at position 6 of the pyridine ring . This structural modification significantly alters its biochemical properties and potential metabolic roles.
The compound can be considered in relation to other nicotinic acid derivatives described in the literature, including 1-β-D-ribofuranosyl-4-pyridone-3-carboxamide (4PYR) and nicotinic acid adenine dinucleotide (NAAD) . Table 1 illustrates the structural comparison between 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid and related compounds:
| Compound | Pyridine Ring Substitution | Ribose Configuration | Functional Group at Position 3 |
|---|---|---|---|
| 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid | 6-oxo | beta-D-ribofuranosyl | Carboxylic acid |
| Nicotinamide riboside (NR) | None | beta-D-ribofuranosyl | Carboxamide |
| 4PYR | 4-oxo | beta-D-ribofuranosyl | Carboxamide |
| Nicotinic acid | None | None | Carboxylic acid |
Biochemical Context in the Vitamin B3 Metabolome
Understanding the biochemical context of 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid requires examination of the broader vitamin B3 metabolome and the complex pathways that interconvert these compounds.
Relation to Nicotinamide-Derived Pyridones
Pyridones represent an important class of compounds within the vitamin B3 metabolome. These compounds are oxidation products of nicotinamide, its methylated form, and its ribosylated derivatives . The structure of 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid suggests it belongs to this broader class of oxidized nicotinamide derivatives.
Nicotinamide-derived pyridones, such as N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) and N-methyl-4-pyridone-3-carboxamide (N-Me-4PY), are well-documented catabolites of nicotinamide . These compounds are produced through oxidation by aldehyde oxidase following the methylation of nicotinamide . By analogy, 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid may represent a similar oxidation product derived from nicotinic acid riboside.
Analytical Methods for Detection and Quantification
The detection and quantification of 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid in biological samples and synthetic preparations would likely employ analytical techniques similar to those used for other vitamin B3 metabolites.
Chromatographic Approaches
High-performance liquid chromatography (HPLC) coupled with various detection methods would be the primary analytical technique for the separation and quantification of 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid. The compound's UV absorption properties, conferred by the pyridine ring, would facilitate detection using UV-visible spectrophotometry.
For more complex biological samples, liquid chromatography-mass spectrometry (LC-MS) would provide both separation and structural confirmation. The mass spectral fragmentation pattern would be characterized by fragments corresponding to the loss of the ribose moiety and various fragmentations of the pyridine ring.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy would be invaluable for structural characterization of 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid. ¹H NMR would reveal signals characteristic of the ribose protons (typically between 3.5-5.5 ppm) and the aromatic protons of the pyridine ring (typically between 7-9 ppm). ¹³C NMR would provide confirmation of the carbonyl carbon of the carboxylic acid group and the oxo group at position 6.
Infrared (IR) spectroscopy would show characteristic absorption bands for the carboxylic acid group (approximately 1700-1725 cm⁻¹) and the C=O stretching of the oxo group at position 6 (approximately 1650-1680 cm⁻¹).
Current Research Challenges and Future Directions
Research on 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid faces several challenges and opportunities for future investigation.
Gaps in Current Knowledge
The limited information available specifically about 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid highlights significant gaps in our understanding of this compound. Key areas requiring further investigation include:
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Detailed characterization of its biochemical synthesis and degradation pathways
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Quantification of its levels in various biological tissues and fluids
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Identification of enzymes that produce or metabolize this compound
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Elucidation of its potential biological activities and roles in health and disease
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